7-Iodopyrido[2,3-b]pyrazine
Overview
Description
7-Iodopyrido[2,3-b]pyrazine is a heterocyclic compound with the molecular formula C7H4IN3. It is characterized by the presence of an iodine atom at the 7th position of the pyrido[2,3-b]pyrazine ring system. This compound is known for its broad-spectrum antibiotic properties, inhibiting enzymes such as DNA gyrase and topoisomerase IV .
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include 7-iodopyrido[2,3-b]pyrazine, have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets to exhibit their biological activities . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can affect various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is recommended to store the compound in a dark place, sealed in dry conditions, at a temperature between 2-8°C . This suggests that light, moisture, and temperature can affect the stability and efficacy of the compound .
Preparation Methods
The synthesis of 7-Iodopyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the halogenation of pyrido[2,3-b]pyrazine derivatives. For instance, the compound can be synthesized by reacting pyrido[2,3-b]pyrazine with iodine in the presence of a suitable oxidizing agent . The reaction conditions typically involve maintaining a controlled temperature and using solvents like tetrahydrofuran.
Chemical Reactions Analysis
7-Iodopyrido[2,3-b]pyrazine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through palladium-catalyzed couplings with arylboronic acids or anilines.
Oxidation and Reduction:
Formation of Derivatives: The compound can form derivatives such as pyrazino[2,3-a]carbazole and pyrazino[2′,3′:5,6]pyrido[4,3-b]indole through cyclization reactions.
Common reagents used in these reactions include palladium catalysts, arylboronic acids, and anilines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Iodopyrido[2,3-b]pyrazine has several scientific research applications:
Comparison with Similar Compounds
7-Iodopyrido[2,3-b]pyrazine can be compared with other similar compounds such as:
8-Bromopyrido[3,4-b]pyrazine: Another halogenated pyridopyrazine derivative with similar biological activities.
2,3-Diphenylated quinoxaline: A compound with a different core structure but similar applications in medicinal chemistry.
The uniqueness of this compound lies in its specific substitution pattern and its broad-spectrum antibiotic properties, which make it a valuable compound for both research and potential therapeutic applications.
Properties
IUPAC Name |
7-iodopyrido[2,3-b]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4IN3/c8-5-3-6-7(11-4-5)10-2-1-9-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCNIEVXOCZGKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C=C(C=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653366 | |
Record name | 7-Iodopyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1120214-98-3 | |
Record name | 7-Iodopyrido[2,3-b]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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